molecular formula C24H26N6O3 B2802323 5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1113104-46-3

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2802323
CAS No.: 1113104-46-3
M. Wt: 446.511
InChI Key: DFTSFXCIMYEOEV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,2,3-triazole core substituted with a carboxamide group at position 2. The triazole ring is further functionalized with a 1,3-oxazole moiety at position 1, which carries a 2-ethoxyphenyl substituent and a methyl group. The carboxamide nitrogen is linked to a 3,5-dimethylphenyl group. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for pyrazole and oxazole derivatives in the literature [1][2].

Properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-5-32-20-9-7-6-8-18(20)24-27-19(16(4)33-24)13-30-22(25)21(28-29-30)23(31)26-17-11-14(2)10-15(3)12-17/h6-12H,5,13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTSFXCIMYEOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a triazole ring and an oxazole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C24H26N6O3, with a molecular weight of 434.5 g/mol. The presence of multiple functional groups enhances its potential for various biological activities. Key structural elements include:

  • Triazole Ring : Known for its ability to interact with biological targets.
  • Oxazole Ring : Contributes to the compound's pharmacological properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC24H26N6O3
Molecular Weight434.5 g/mol
Key Functional GroupsTriazole, Oxazole

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The mechanism of action likely involves:

  • Binding to Active Sites : Through hydrogen bonding and hydrophobic interactions.
  • Modulation of Biochemical Pathways : Potential therapeutic effects include anti-inflammatory and anticancer properties.

Case Studies and Findings

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HT-29 and TK-10 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 2: Biological Activities

Activity TypeObserved EffectsReference Source
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine production
Enzyme inhibitionInhibits COX and LOX

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. These comparisons help understand its unique properties:

Table 3: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
5-amino-N-(2-methylphenyl)-1H-benzimidazoleC17H18N4OContains a benzimidazole core
5-amino-N-(3-fluorophenyl)-triazoleC22H21FN6O3Incorporates a fluorine atom
5-amino-N-(2-methoxyphenyl)-triazolecarboxamideC23H24N6O3Features a methoxy group enhancing solubility

Future Directions

Further research is essential to elucidate the detailed mechanisms behind the interactions of this compound with biological targets. Investigations should focus on:

  • In vivo Studies : To assess efficacy and safety profiles.
  • Molecular Docking Studies : To predict binding affinities and interactions at the molecular level.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key analogs from the evidence include:

5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Differs in the aryl substituent (3,5-dimethoxyphenyl vs. 3,5-dimethylphenyl) and oxazole substitution (4-ethoxyphenyl vs. 2-ethoxyphenyl). Increased polarity due to methoxy groups may enhance solubility but reduce membrane permeability compared to the target compound.

5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Replaces the 3,5-dimethylphenyl group with a benzodioxin moiety, introducing a fused oxygen-rich ring. The benzodioxin group may improve π-π stacking interactions with aromatic residues in biological targets.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3,5-Dimethoxy Analog () Benzodioxin Analog ()
Molecular Weight ~478 g/mol (estimated) 478.509 g/mol ~494 g/mol (estimated)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (higher polarity) ~3.2 (balanced)
Key Substituents 3,5-Dimethylphenyl, 2-ethoxy 3,5-Dimethoxyphenyl, 4-ethoxy Benzodioxin, 2-ethoxy
Potential Bioactivity Kinase inhibition (hypothesized) Enhanced solubility Improved target binding

Research Findings and Implications

Structure-Activity Relationships (SAR): Substitution at the oxazole’s phenyl ring (2- vs. 4-ethoxy) influences conformational flexibility. The 2-ethoxy group in the target compound may restrict rotation, favoring optimal binding to hydrophobic pockets [9].

Bioactivity Clustering :

  • Compounds with similar core structures (e.g., triazole-oxazole hybrids) cluster into groups with related bioactivity profiles, suggesting shared mechanisms such as kinase or protease inhibition [6].

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